N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHLTWFGGCLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-nitrobenzoyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, reagents like halogens and strong bases are often employed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(6-methyl-1,3-benzothiazol-2-yl)-2-aminobenzamide .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that derivatives with similar structures demonstrate minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potency comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Case Studies
-
Antimicrobial Evaluation :
- A study assessed various synthesized derivatives for their antimicrobial activity against multiple strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 1.27 µM against Bacillus subtilis and Candida albicans .
Compound MIC (µM) Activity Against N1 1.27 Bacillus subtilis N8 1.43 Escherichia coli N18 4.53 HCT116 Cell Line - Anticancer Screening :
Potential Applications
Given its biological activities, this compound holds promise in several areas:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development targeting infections and cancer therapies.
- Research Tool : The compound can serve as a lead structure for synthesizing new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share a similar benzothiazole core but have different substituents, leading to varied biological activities.
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide: Another benzothiazole derivative with distinct structural features and applications.
Uniqueness
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is unique due to its specific nitrobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
1. Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its varied biological activities. The synthesis typically involves the condensation of 6-methyl-2,3-dihydro-1,3-benzothiazole with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually performed in an organic solvent such as dichloromethane or toluene, utilizing bases like triethylamine to neutralize the by-products formed during the reaction.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Standard (Ampicillin) | Staphylococcus aureus | 15 |
| This compound | Staphylococcus aureus | 12 |
| This compound | Escherichia coli | 10 |
These results indicate that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has also highlighted the anticancer potential of benzothiazole derivatives. The mechanism involves the inhibition of cell proliferation by targeting specific enzymes involved in cancer cell growth. For example, studies have shown that similar compounds can inhibit the activity of kinases associated with tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cell proliferation and survival.
- Receptor Binding: It can bind to specific receptors on cell membranes, altering signal transduction pathways that lead to apoptosis in cancer cells.
4. Case Studies
Several case studies have investigated the biological effects of benzothiazole derivatives:
Study on Antimicrobial Activity
In a comparative study involving several benzothiazole derivatives, it was found that modifications at the nitro group significantly enhanced antimicrobial potency. The presence of electron-withdrawing groups like nitro (NO₂) was associated with increased activity against both bacterial and fungal strains .
Study on Anticancer Effects
A study focusing on the anticancer properties revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines including breast and colon cancer cells. The study noted that these compounds induced apoptosis through caspase activation pathways .
5. Conclusion
This compound demonstrates promising biological activities including antimicrobial and anticancer properties. Its ability to inhibit key enzymes and interact with cellular receptors positions it as a potential candidate for further pharmacological development. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.
This compound's diverse applications in medicinal chemistry underscore the importance of benzothiazole derivatives in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
